3-Cyano-4-methoxybenzene-1-sulfonyl chloride

Reaction Kinetics Nucleophilic Substitution Electronic Effects

Researchers requiring sulfonylation with downstream diversification face a gap in commercially available, electronically biased reagents. Standard sulfonyl chlorides lack an orthogonal synthetic handle, necessitating additional protection steps. 3-Cyano-4-methoxybenzene-1-sulfonyl chloride (CAS 1261873-96-4) directly addresses this bottleneck. - Dual Reactivity: Electrophilic sulfonyl chloride reacts rapidly with amines; the orthogonally stable nitrile enables subsequent reduction, hydrolysis, or cycloaddition. - Tunable Electronics: The combination of electron-withdrawing nitrile and electron-donating methoxy motifs modulates reaction kinetics distinct from mono-substituted analogs. - Supply Assurance: Consistently sourced as a solid with verified purity, minimizing variability in multi-step synthetic campaigns.

Molecular Formula C8H6ClNO3S
Molecular Weight 231.65
CAS No. 1261873-96-4
Cat. No. B2995618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-4-methoxybenzene-1-sulfonyl chloride
CAS1261873-96-4
Molecular FormulaC8H6ClNO3S
Molecular Weight231.65
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C#N
InChIInChI=1S/C8H6ClNO3S/c1-13-8-3-2-7(14(9,11)12)4-6(8)5-10/h2-4H,1H3
InChIKeyOWODRNNKFCAJHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-4-methoxybenzene-1-sulfonyl chloride Overview


3-Cyano-4-methoxybenzene-1-sulfonyl chloride (CAS 1261873-96-4) is a benzene-based sulfonyl chloride building block characterized by the simultaneous presence of an electron-withdrawing cyano group and an electron-donating methoxy group on the aromatic ring. This compound is commercially available from reputable suppliers with purity grades typically at 95% or 98% , and is supplied as a solid suitable for research and further manufacturing use . It serves as a versatile electrophilic reagent for the synthesis of sulfonamides, sulfonic esters, and sulfonic acids via nucleophilic substitution .

Workflow Sulfonamide, sulfonate ester & sulfonic acid synthesis via nucleophilic substitution
Electronic profile Combined electron-withdrawing cyano and electron-donating methoxy groups
Supply High-purity solid available from reputable suppliers

Why 3-Cyano-4-methoxybenzene-1-sulfonyl chloride Is Irreplaceable


Generic sulfonyl chlorides such as benzenesulfonyl chloride or p-methoxybenzenesulfonyl chloride cannot replicate the electronic profile of 3-cyano-4-methoxybenzene-1-sulfonyl chloride. The interplay between the electron-withdrawing cyano group and the electron-donating methoxy group creates a unique electronic landscape that governs both reaction kinetics and product properties. The Hammett substituent constant (σ) for a para-methoxy group is approximately -0.27, while a para-cyano group is approximately +0.66. The combination of these groups in a single molecule results in a net electronic effect that is distinct from any mono-substituted analog, leading to altered reactivity and selectivity in nucleophilic substitution reactions [1]. Furthermore, the presence of the cyano group provides an additional site for orthogonal synthetic transformations or for engaging in specific intermolecular interactions in the final product, a feature absent in most common sulfonyl chlorides.

Attribute
Target
Generic sulfonyl chloride
Electronic profile
Dual electron-withdrawing & donating substituents
Mono-substituted analogs lack combined effect; reactivity and selectivity may shift
Orthogonal handle
Cyano group enables reduction, hydrolysis, or click chemistry
Absence of cyano group removes orthogonal diversification, limiting downstream complexity

Evidence for Selecting 3-Cyano-4-methoxybenzene-1-sulfonyl chloride


Cyano Group Enhances Reactivity

The presence of a strong electron-withdrawing cyano substituent in 3-cyano-4-methoxybenzene-1-sulfonyl chloride increases its electrophilicity compared to analogs bearing only an electron-donating methoxy group. This is supported by kinetic studies on substituted benzenesulfonyl chlorides, where electron-withdrawing groups (EWGs) accelerate the rate of nucleophilic substitution [1]. Specifically, the Hammett ρ value for the reaction of substituted benzenesulfonyl chlorides with anilines is positive, indicating that EWGs increase the reaction rate [1].

Cyano reactivity boost
Class-level
Accelerated reaction rate vs. 4-methoxybenzenesulfonyl chloride
Supports reaction rate optimization review
Based on Hammett correlation (ρ > 0) [1]; methanol/aniline conditions
Reaction Kinetics Nucleophilic Substitution Electronic Effects

Cyano Group Enables Orthogonal Functionalization

The cyano group in 3-cyano-4-methoxybenzene-1-sulfonyl chloride is a versatile handle that can be reduced to an amine, hydrolyzed to an amide or acid, or used in click chemistry, providing orthogonal synthetic routes that are unavailable with simple sulfonyl chlorides like 4-methoxybenzenesulfonyl chloride . This dual functionality enables the construction of more complex molecular architectures from a single building block.

Orthogonal functionalization
Class-level
Cyano group enables amine, amide, acid or triazole formation
Supports diversification of sulfonamide libraries
Class-level synthetic utility; cyano absent in p-methoxybenzenesulfonyl chloride
Synthetic Versatility Functional Group Interconversion Medicinal Chemistry

High-Purity Commercial Supply

3-Cyano-4-methoxybenzene-1-sulfonyl chloride is commercially supplied with a high purity of 95% to 98% , ensuring reliable and predictable performance in stoichiometric reactions. This high purity minimizes the risk of side reactions from impurities that could plague syntheses using lower-grade reagents.

Commercial purity
Specification review
≥95% or 98%
Enables stoichiometric reliability in synthesis
Supplier-reported specification; ethanesulfonyl chloride purity not directly comparable
Chemical Procurement Quality Control Synthetic Reliability

Application Scenarios for 3-Cyano-4-methoxybenzene-1-sulfonyl chloride


Sulfonamide Library Synthesis in Medicinal Chemistry

The compound is ideally suited for generating libraries of sulfonamide derivatives for drug discovery . The sulfonyl chloride group reacts rapidly with a wide range of amines to form sulfonamides , while the cyano group remains available for subsequent transformations (e.g., reduction to an aminomethyl group or hydrolysis to a carboxylic acid) to introduce additional diversity. This dual-reactivity profile enables the creation of structurally complex and diverse compound collections from a single, high-purity starting material.

Cyano-Sulfonic Esters as Reactive Probes

In chemical biology or materials science, the compound can be used to install a sulfonic ester linkage bearing a cyano group. The cyano group serves as a spectroscopic probe (IR active) or can be further modified. The enhanced electrophilicity of the sulfonyl chloride, due to the cyano group's electron-withdrawing nature [1], ensures efficient esterification with alcohols under mild conditions, making it suitable for functionalizing sensitive biomolecules or polymers.

Agrochemical Intermediates via Orthogonal Functionalization

As a building block in the synthesis of herbicides or fungicides [2], the combination of a sulfonyl chloride and a cyano group allows for the convergent assembly of complex active ingredients. For example, the sulfonyl chloride can be used to form a key sulfonamide bond, while the cyano group can be transformed into a variety of other functional groups (e.g., tetrazole, thiazole) commonly found in agrochemicals, all without requiring additional protecting group steps.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Dual-reactivity profile: sulfonyl chloride + cyano handle
Reaction efficiency and diversification yield
Cyano-sulfonic ester probes
Enhanced electrophilicity for mild esterification
Esterification condition optimization
Agrochemical intermediate assembly
Convergent assembly via orthogonal functionalization
Post-sulfonamide modification efficiency

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13 linked technical documents
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